molecular formula C10H13NO B2632602 ethyl (1E)-N-phenylethanimidoate CAS No. 19655-72-2

ethyl (1E)-N-phenylethanimidoate

Cat. No. B2632602
CAS RN: 19655-72-2
M. Wt: 163.22
InChI Key: KOCKILNMGAJMNX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl (1E)-N-phenylethanimidoate” is a small molecule . It belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, single-crystal X-ray diffraction analysis can be used to determine the crystallographic data . The compound’s structure can also be elucidated using spectroscopic techniques like FT-IR, UV–visible, and 1H NMR .

Scientific Research Applications

Copolymerization of Ethylene with Acrylate Monomers

Ethyl (1E)-N-phenylethanimidoate exhibits applications in the polymerization process. A study by Zhai, Solomon, and Jordan (2017) explored ethylene homopolymerization and ethylene/methyl-acrylate (MA) and ethylene/acrylic-acid (AA) copolymerization. They utilized (N,N′-diaryl-α-diimine)Pd catalysts containing secondary amide (−CONHMe) or tertiary amide (−CONMe2) substituents on the N-aryl rings. This study highlighted the significant role of this compound in producing highly branched polyethylenes, crucial in various industrial applications, such as packaging and plastic manufacturing (Zhai, Solomon, & Jordan, 2017).

Applications in Organic Synthesis

Synthesis of Novel Pyrazole Derivatives

This compound is integral in the synthesis of various organic compounds. Zheng et al. (2010) conducted a study on the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds exhibited potential in suppressing lung cancer cell growth, demonstrating the compound's relevance in medicinal chemistry (Zheng et al., 2010).

Applications in Material Science

Synthesis of Homochiral Asymmetric-Shaped Electron-Transporting Materials

In material science, this compound's derivatives play a role in fabricating electron-transporting materials (ETMs) for solar cells. Jung et al. (2018) designed ETMs with homochiral asymmetric-shaped groups, enhancing the power conversion efficiencies of perovskite solar cells. This study emphasizes the importance of this compound derivatives in improving renewable energy technologies (Jung et al., 2018).

properties

IUPAC Name

ethyl N-phenylethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-12-9(2)11-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCKILNMGAJMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.